REACTION_SMILES
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[BH3:20].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[ClH:21].[NH2:1][C:2]([C:3](=[O:4])[OH:5])([CH2:6][F:7])[CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1.[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1>>[NH2:1][C:2]([CH2:3][OH:4])([CH2:6][F:7])[CH2:8][c:9]1[cH:10][cH:11][cH:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(CF)(Cc1ccccc1)C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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NC(CO)(CF)Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |